1-Methyl-1,5-diazecane dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

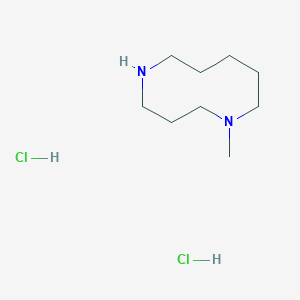

1-Methyl-1,5-diazecane dihydrochloride is a chemical compound with the CAS Number: 2137780-61-9 . It has a molecular weight of 229.19 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1,5-diazecane dihydrochloride . The InChI code for this compound is 1S/C9H20N2.2ClH/c1-11-8-4-2-3-6-10-7-5-9-11;;/h10H,2-9H2,1H3;2*1H .Physical And Chemical Properties Analysis

The physical form of 1-Methyl-1,5-diazecane dihydrochloride is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1-Methyl-1,5-diazecane dihydrochloride plays a pivotal role in synthetic organic chemistry, particularly in the synthesis of diverse organic compounds through reactions involving diazo compounds. A notable application involves its utility in the chemoselectivity of rhodium(II) carbenoids derived from diazo precursors, demonstrating a strong dependency on the type of nitrogen-bound substituent for product distribution (Zaragoza, 1995). Moreover, its use in diazotransfer reactions has been highlighted, where novel reagents like imidazole-1-sulfonyl azide hydrochloride have shown effectiveness in converting primary amines and activated methylene substrates into diazo compounds, showcasing its versatility and efficiency in synthesis (Goddard-Borger & Stick, 2007).

Photoreactivity and Applications in Material Science

The photochemical properties of diazo compounds, closely related to 1-Methyl-1,5-diazecane dihydrochloride, have been explored for applications in material science and photoreactivity studies. These studies include the investigation of triplet and singlet methylene production and their kinetic reactions, which are crucial for understanding the photoreactivity of organic compounds and their potential applications in developing new materials with unique properties (Braun, Bass, & Pilling, 1970).

Role in Polymerization and Catalysis

1-Methyl-1,5-diazecane dihydrochloride and its derivatives have found applications in catalysis, particularly in the development of new C2v- and chiral C2-symmetric olefin polymerization catalysts based on nickel(II) and palladium(II) complexes. These catalysts, derived from diazadiene ligands, have been instrumental in advancing the polymerization of ethene and other olefins, offering insights into the structural, optical, and redox properties of the resulting polymers (Schmid et al., 2001).

Applications in Analytical Chemistry

The compound and its related diazo derivatives have been utilized in analytical chemistry to explore the mechanisms of drug hydrolysis, providing a basis for understanding the stability and transformation of pharmaceuticals in different pH environments. This has implications for drug formulation and stability studies, offering valuable insights into the behavior of benzodiazepines and related compounds under various conditions (Yang, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-1,5-diazecane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11-8-4-2-3-6-10-7-5-9-11;;/h10H,2-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUWABBPDTXIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCNCCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)

![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)